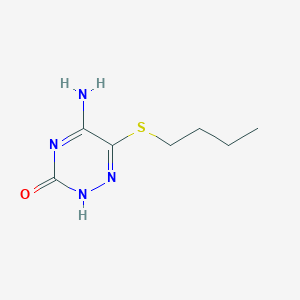
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. It is characterized by the presence of amino, methyl, and diphenyl groups attached to a benzene ring, along with two nitrile groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: This step involves the reaction of an aromatic aldehyde with malononitrile in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired aromatic ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the synthesis.
化学反応の分析
Types of Reactions
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a photosensitizer, facilitating photopolymerization reactions through photo-oxidation or photo-reduction mechanisms. It interacts with iodonium salts and other co-initiators to generate reactive species that initiate polymerization.
類似化合物との比較
Similar Compounds
- 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile
- 2-amino-4-methyl-6-phenylbenzene-1,3-dicarbonitrile
- 1-amino-4-methyl-naphthalene-2-carbonitrile
Uniqueness
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective as a photosensitizer in photopolymerization processes, offering advantages in terms of efficiency and versatility.
特性
CAS番号 |
36337-29-8 |
|---|---|
分子式 |
C21H15N3 |
分子量 |
309.4 g/mol |
IUPAC名 |
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C21H15N3/c1-14-19(15-8-4-2-5-9-15)17(12-22)21(24)18(13-23)20(14)16-10-6-3-7-11-16/h2-11H,24H2,1H3 |
InChIキー |
ZDLPWQGMSCEXAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C#N)N)C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


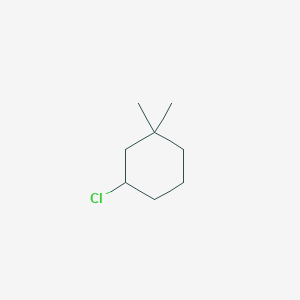
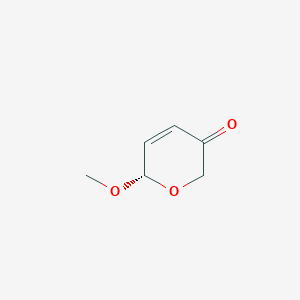

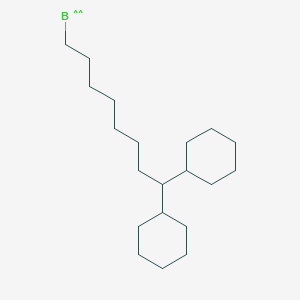
![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)

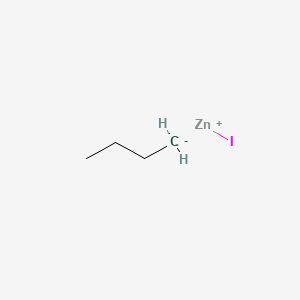
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
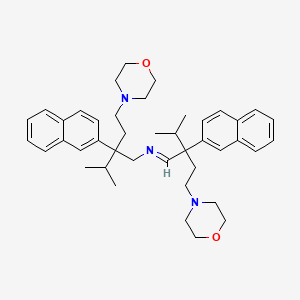
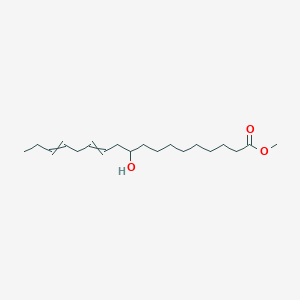
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
